![molecular formula C13H18N2 B15123385 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine](/img/structure/B15123385.png)
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This unique structure imparts specific chemical and physical properties that make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine typically involves the construction of the bicyclic core followed by the introduction of the phenylamine group. One common approach is to start with a bicyclic precursor, such as 1-aza-bicyclo[2.2.2]octane, and then introduce the phenylamine moiety through a series of substitution reactions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF or LDA in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with specific biological targets, making it useful in the study of enzyme mechanisms and receptor-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of new drugs for the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in high-performance polymers and coatings .
Mecanismo De Acción
The mechanism of action of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. In receptor binding studies, it acts as a ligand that can either activate or inhibit receptor signaling pathways, depending on its specific structure and functional groups .
Comparación Con Compuestos Similares
Similar Compounds
1-Aza-bicyclo[2.2.2]octane: A precursor in the synthesis of 4-(1-Aza-bicyclo[2.2.2]oct-4-yl)-phenylamine, known for its use in organic synthesis.
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom, used in drug discovery and synthetic chemistry.
1-Azabicyclo[1.1.0]butane: A highly strained bicyclic compound with unique reactivity, used in the synthesis of cyclobutanes and azetidines.
Uniqueness
This compound stands out due to its specific combination of a bicyclic core with a phenylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various fields of research and industry .
Propiedades
Fórmula molecular |
C13H18N2 |
|---|---|
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
4-(1-azabicyclo[2.2.2]octan-4-yl)aniline |
InChI |
InChI=1S/C13H18N2/c14-12-3-1-11(2-4-12)13-5-8-15(9-6-13)10-7-13/h1-4H,5-10,14H2 |
Clave InChI |
LOXGPUNLCBCZGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1(CC2)C3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


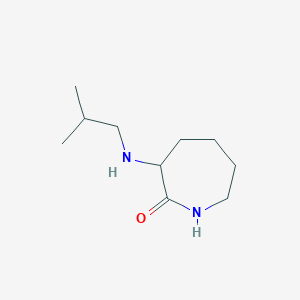
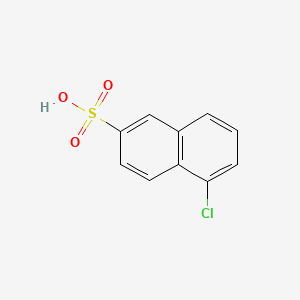
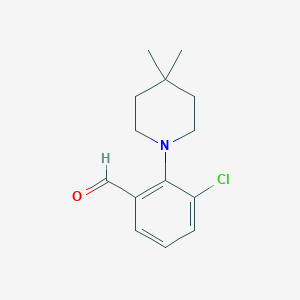
![Tert-butyl 8-(2-aminoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B15123332.png)
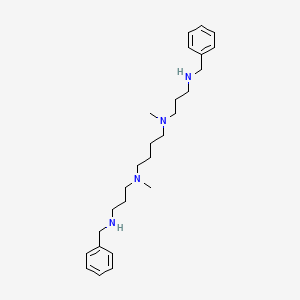
![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B15123343.png)
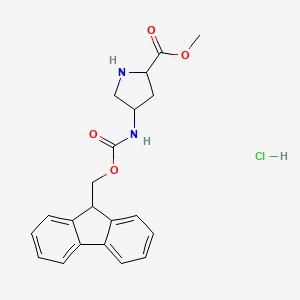
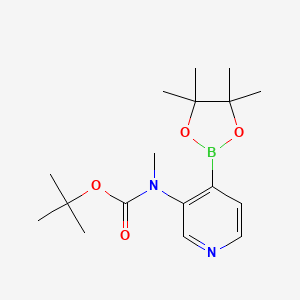
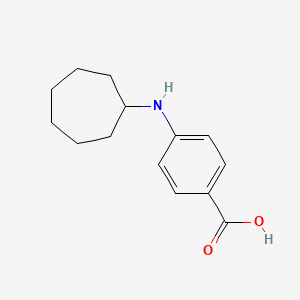
![1,1,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)vinyl)-1H-benzo[E]indolium perchlorate](/img/structure/B15123365.png)
![5-(Pyridin-4-yl)-2-{[1-(pyridine-3-sulfonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123371.png)
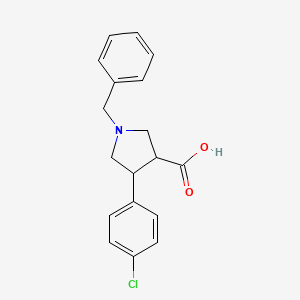
![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15123392.png)
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
